

Dihydroseselin and Other Coumarins: A Comparative Guide to Antiproliferative Activity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiproliferative activity of **dihydroseselin** and other prominent coumarins, supported by experimental data. Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties, including significant anticancer potential.[1][2] This document aims to be a valuable resource for researchers investigating novel therapeutic agents by presenting a side-by-side analysis of the cytotoxic effects of these compounds on various cancer cell lines.

Comparative Antiproliferative Activity

While specific quantitative data on the antiproliferative activity of **dihydroseselin** is limited in the current scientific literature, the activity of the structurally related compound, seselin, has been reported.[3] The following table summarizes the 50% inhibitory concentration (IC50) values of several common coumarins against a range of human cancer cell lines, providing a benchmark for their potency.



Compound	Cell Line	Cancer Type	IC50 (μM)	Reference
Seselin	L-1210	Leukemia	Active (Specific IC50 not provided)	[4]
Osthole	MDA-MB-231	Breast Cancer	42.4	[5]
MCF-7	Breast Cancer	123.9 μg/ml	[5]	
A549	Lung Cancer	46.2	[5]	_
PC-3	Prostate Cancer	24.8	[5]	_
HeLa	Cervical Cancer	45.01	[5]	_
HCCC-9810	Intrahepatic Cholangiocarcino ma	159 (48h)	[6]	_
RBE	Intrahepatic Cholangiocarcino ma	153 (48h)	[6]	_
Esculetin	PANC-1	Pancreatic Cancer	100	- [7]
MIA PaCa-2	Pancreatic Cancer	100	[7]	
AsPC-1	Pancreatic Cancer	100	[7]	_
HCT116	Colon Cancer	100 (24h)	[8]	_
HT-29	Colon Cancer	55 (48h)	[8]	_
SMMC-7721	Hepatocellular Carcinoma	2240 (72h)	[9]	_
A253	Submandibular Salivary Gland Tumor	78.5 (48h)	[2]	

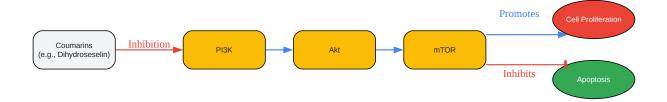


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Scopoletin	A549	Lung Cancer	~16 µg/mL	[10]
PC3	Prostate Cancer	157 mg/L	[11]	
HeLa	Cervical Cancer	294 mg/L	[11]	-
KKU-100	Cholangiocarcino ma	486.2 (72h)	[12]	_
KKU-M214	Cholangiocarcino ma	493.5 (72h)	[12]	
Umbelliferone	HepG2	Hepatocellular Carcinoma	Active (0-50 μM)	[13]
22Rv1	Prostate Cancer	22.27	[14]	_
MCF-7	Breast Cancer	43.21	[14]	
Psoralen	KB	Oral Carcinoma	88.1	[15]
K562	Leukemia	24.4	[15]	
U87	Glioblastoma	23.42 (48h)	[16]	-
U251	Glioblastoma	16.79 (48h)	[16]	_

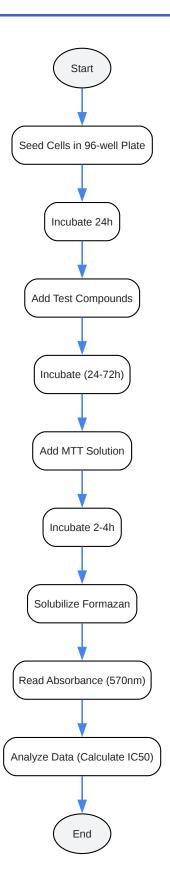
Mechanisms of Antiproliferative Action

Coumarins exert their anticancer effects through a variety of mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[5] A common mechanism involves the inhibition of pro-survival pathways such as the PI3K/Akt/mTOR pathway, leading to a decrease in cell proliferation and the induction of programmed cell death.[5][8]









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